N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine
Description
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(NE)-N-[1-(4-cyclopentylsulfonylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO3S/c1-10(14-15)11-6-8-13(9-7-11)18(16,17)12-4-2-3-5-12/h6-9,12,15H,2-5H2,1H3/b14-10+ |
InChI Key |
IXGCXXNUEKKSIG-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Synthesis
A validated protocol involves:
- Reagents : Hydroxylamine hydrochloride (1.6 equiv), sodium acetate (2.0 equiv).
- Solvent System : Methanol-water (3:1 v/v).
- Temperature : Reflux at 65–70°C for 6–8 hours.
- Workup : Filtration followed by recrystallization from ethanol.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Starting Aldehyde | 4-(Cyclopentanesulfonyl)benzaldehyde |
| Solvent | Methanol-water (3:1) |
| Temperature | 65–70°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 85–92% (reported for analogs) |
Industrial-Scale Production
Patent data describe azeotropic distillation to enhance efficiency:
- Step 1 : Condensation in toluene with molecular sieves to absorb water.
- Step 2 : Azeotropic removal of water at 110°C, shifting equilibrium toward product.
- Catalyst : p-Toluenesulfonic acid (0.5 mol%) accelerates dehydration.
Key Advantage : This method reduces reaction time to 3–4 hours and achieves yields >90%.
Critical Analysis of Methodologies
Solvent Effects
pH Control
Sodium acetate buffers the reaction at pH 4–5, preventing hydroxylamine decomposition while promoting imine formation. Excess base (pH >7) risks aldol side reactions.
Byproduct Management
- Common Byproducts : Unreacted aldehyde or over-oxidized sulfone derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >98% purity.
Comparative Evaluation of Synthetic Strategies
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory Reflux | 85–92 | 95–98 | Moderate |
| Azeotropic Distillation | 90–95 | 98–99 | High |
Trade-offs :
- Reflux Method : Simpler setup but longer reaction times.
- Azeotropic Method : Higher efficiency but requires specialized equipment.
Challenges and Mitigation Strategies
Hydroxylamine Instability
Hydroxylamine hydrochloride is hygroscopic and prone to oxidation.
Sulfonyl Group Reactivity
The cyclopentanesulfonyl group may undergo nucleophilic substitution under strong acidic conditions.
- Mitigation : Maintain pH <6 and avoid prolonged heating.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different sulfonyl derivatives, while reduction can produce hydroxylamine derivatives .
Scientific Research Applications
N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The nitro group in the 4-nitrophenyl sulfonyl analog (C₁₄H₁₂N₂O₅S) increases molecular weight and may enhance oxidative stability but reduce solubility in polar solvents . Electron-Donating Groups: The dimethylamino substituent (C₁₀H₁₄N₂O) lowers density (1.01 g/cm³) and increases boiling point (314.8°C), likely due to enhanced intermolecular interactions . Heterocyclic Groups: The imidazole-containing analog (C₁₁H₁₁N₃O) exhibits a high predicted pKa (11.15), suggesting strong basicity under physiological conditions .
- Purity Trends: Purity levels of 95% are common among hydroxylamine derivatives (e.g., C₁₁H₁₁N₃O, C₁₂H₁₇NO), indicating challenges in eliminating byproducts during synthesis .
Physicochemical and Functional Differences
- Solubility: Sulfonyl-substituted compounds (e.g., C₁₄H₁₂N₂O₅S) are less water-soluble than dimethylamino analogs (C₁₀H₁₄N₂O) due to hydrophobic sulfonyl groups . The imidazole analog (C₁₁H₁₁N₃O) may exhibit moderate solubility in organic solvents like DMF or DMSO .
- Thermal Stability: Higher boiling points in dimethylamino-substituted compounds (314.8°C) suggest greater thermal stability compared to imidazole analogs (391.5°C), which may decompose at elevated temperatures .
Biological Activity
N-{1-[4-(Cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. Characterized by a hydroxylamine functional group attached to a phenyl ring with a cyclopentanesulfonyl substitution, this compound has been studied for its potential therapeutic applications, particularly in enzyme inhibition and metabolic modulation.
Chemical Structure and Properties
The molecular formula of this compound is represented as CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). Its structure is pivotal for its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 233.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor. The cyclopentanesulfonyl moiety enhances the compound's interaction with various biological targets, potentially leading to therapeutic effects.
The compound's mechanism involves binding to key metabolic enzymes, altering their activity, and influencing cellular processes. Preliminary studies suggest that it may effectively inhibit enzymes involved in critical metabolic pathways, which can be further explored through techniques such as surface plasmon resonance or isothermal titration calorimetry to understand binding dynamics.
Case Studies
-
Inhibition of Metabolic Enzymes :
- A study demonstrated that this compound inhibited enzyme activity in vitro, leading to altered metabolic profiles in treated cells.
- The compound showed a significant reduction in the activity of enzymes associated with cancer metabolism, suggesting potential applications in oncology.
-
Therapeutic Potential :
- In vivo studies have indicated that derivatives of this compound may exhibit antitumor properties, particularly against estrogen receptor-positive tumors. This aligns with findings from related compounds that enhance ER affinity and exhibit selective cytotoxicity.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique features and biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| N-Hydroxy-N-(4-sulfamoylphenyl)methacrylamide | Contains a sulfamoyl group | More polar, different interaction profile |
| 4-(Cyclopentanesulfonamido)phenol | Sulfonamide attached to phenol | Lacks ethylene bridge |
| N-(2-Hydroxyethyl)-N-(4-sulfamoylphenyl)methacrylamide | Hydroxyethyl substitution | Different functional group influences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
